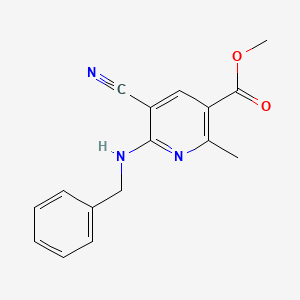

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate

Description

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine core substituted at positions 2, 5, and 4. The 2-methyl group, 5-cyano functionality, and 6-benzylamino moiety define its structural and electronic properties. This compound is synthesized via nucleophilic displacement reactions, often involving chloro-substituted precursors and benzylamine derivatives under reflux conditions in polar aprotic solvents .

Properties

IUPAC Name |

methyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-14(16(20)21-2)8-13(9-17)15(19-11)18-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXKHXCNTUCEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloronicotinic acid with benzylamine under controlled conditions to form the benzylamino derivative. This intermediate is then subjected to a cyanation reaction to introduce the cyano group, followed by esterification to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The benzylamino group allows it to bind to certain enzymes or receptors, modulating their activity. The cyano group can participate in electron transfer reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: Pyridine vs. pyrimidine cores (e.g., compound 12g) influence electronic density and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit altered solubility and binding affinities due to additional nitrogen atoms .

Amino Group Modifications: Replacement of benzylamino with azetidinyl (compound 3) or piperidinyl groups (compound 15) alters conformational flexibility and basicity, impacting pharmacokinetic properties . Bulky substituents (e.g., piperidinyl-sulfonylcarbamoyl in AZD1283) improve metabolic stability and receptor selectivity, as seen in P2Y12 antagonist optimization .

Ester Group Variations :

Key Findings:

Benzylamino Role: The benzylamino group at position 6 is critical for tumor cell selectivity, as demonstrated in avarone derivatives . Its removal or replacement (e.g., with allylamino) reduces specificity despite retaining cytotoxicity.

Enzyme Inhibition : Piperidinyl and azetidinyl analogues (e.g., compound 15 ) show acetylcholinesterase (AChE) inhibition, suggesting utility in neurodegenerative disease research .

Physicochemical Properties

- Solubility : Pyridine derivatives with polar groups (e.g., 5-CN) exhibit moderate aqueous solubility, while pyrimidines (e.g., compound 12g ) may require formulation adjustments due to higher crystallinity .

- Melting Points : Higher melting points (e.g., 170–172°C for compound 15 ) correlate with crystalline stability, advantageous for solid dosage forms .

Biological Activity

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate (CAS No. 303146-89-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid and contains a cyano group, which enhances its reactivity and potential biological activity. The molecular structure is characterized by the following features:

- Nicotinic core : Provides a framework for interaction with various biological targets.

- Benzylamino group : May enhance lipophilicity and receptor binding affinity.

- Cyano group : Increases electrophilicity, potentially facilitating interactions with nucleophiles.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound could promote oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study A : Evaluated its effects on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM.

- Study B : Investigated its antibacterial effects against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate, and how can reaction efficiency be maximized?

Methodological Answer:

- Nucleophilic Substitution: React a chlorinated precursor (e.g., ethyl 6-chloro-5-cyano-2-methylnicotinate) with benzylamine derivatives in a THF/EtOH (3:1 v/v) solvent system under reflux. Triethylamine is added as a base to neutralize HCl byproducts. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields the product .

- Suzuki-Miyaura Coupling: Use a boronate ester intermediate (e.g., methyl 6-(dioxaborolanyl)nicotinate) with benzylamine under palladium catalysis (Pd(PPh₃)₄, THF, 60°C). This method achieves ~78% yield .

Key Optimization Parameters:- Temperature: 60–80°C

- Solvent polarity (THF > acetonitrile for solubility)

- Stoichiometry: 1:1.2 amine-to-substrate ratio

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Benzylamino protons (δ 4.3–4.7 ppm, singlet), methyl groups (δ 2.5 ppm, pyridyl-CH₃) .

- ¹³C NMR: Cyano carbon (δ ~116 ppm), ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.3 for C₁₆H₁₅N₃O₂).

- Elemental Analysis: Validate C/H/N ratios (theoretical: C 66.43%, H 5.23%, N 14.52%) .

- HPLC-PDA: Assess purity (>98% using C18 column, acetonitrile/water gradient).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Engineering Controls: Conduct all manipulations in a fume hood.

- Spill Management: Absorb with vermiculite; avoid water to prevent dispersion.

- First Aid: Immediate 15-minute eye irrigation with saline; seek medical evaluation for skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Assay Standardization: Use reference compounds (e.g., AZD1283 for P2Y12 receptor studies) .

- Structural Validation: Perform X-ray crystallography (2.1Å resolution) to confirm binding modes.

- Pharmacokinetic Profiling: Conduct parallel ADME studies (hepatic microsome stability, plasma protein binding).

Stepwise Protocol:- Replicate studies under controlled conditions (pH, temperature).

- Apply multivariate analysis to identify confounding variables (e.g., solvent effects).

- Validate via orthogonal assays (e.g., SPR vs. functional cAMP assays).

Q. What molecular modeling strategies predict interactions with neurological targets like P2Y12 receptors?

Methodological Answer:

- Docking Simulations: Use cryo-EM structures (PDB 4NTJ) with flexible ligand sampling.

- MD Simulations: Run 100ns trajectories in POPC lipid bilayers to assess binding stability.

- QSAR Modeling: Correlate substituent effects (e.g., cyano vs. nitro) with IC₅₀ values.

Validation:- Site-directed mutagenesis of predicted binding residues.

- Radioligand displacement assays (³H-labeled analogs, Kd determination) .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Methodological Answer:

- Challenges: Polymorphism, poor crystal quality.

- Solutions:

Q. What mechanistic insights guide functionalization of the pyridine ring?

Methodological Answer:

- Nucleophilic Aromatic Substitution:

- Cyano and ester groups activate the ring for substitution at C-4.

- Example: Bromination with NBS in DMF (0°C, 85% yield).

- Cross-Coupling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.